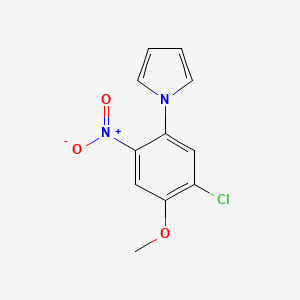

1-(5-chloro-4-methoxy-2-nitrophenyl)-1H-pyrrole

Beschreibung

1-(5-Chloro-4-methoxy-2-nitrophenyl)-1H-pyrrole is a heterocyclic aromatic compound featuring a pyrrole ring substituted with chloro (-Cl), methoxy (-OCH₃), and nitro (-NO₂) groups at the 5-, 4-, and 2-positions of the phenyl ring, respectively. This unique substitution pattern confers distinct electronic and steric properties, making it relevant in pharmaceutical and materials chemistry.

Eigenschaften

IUPAC Name |

1-(5-chloro-4-methoxy-2-nitrophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c1-17-11-7-10(14(15)16)9(6-8(11)12)13-4-2-3-5-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFYGBJSMQIDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])N2C=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601240883 | |

| Record name | 1-(5-Chloro-4-methoxy-2-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246738-32-8 | |

| Record name | 1-(5-Chloro-4-methoxy-2-nitrophenyl)-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246738-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Chloro-4-methoxy-2-nitrophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-4-methoxy-2-nitrophenyl)-1H-pyrrole typically involves the reaction of 5-chloro-4-methoxy-2-nitrobenzene with pyrrole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide, at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the pyrrole ring attacks the nitro-substituted benzene ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 1-(5-chloro-4-methoxy-2-nitrophenyl)-1H-pyrrole may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-chloro-4-methoxy-2-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

Oxidation: Potassium permanganate, water or acetone solvent.

Substitution: Amine or thiol nucleophiles, base (e.g., sodium hydroxide), solvent (e.g., dimethyl sulfoxide).

Major Products Formed

Reduction: 1-(5-amino-4-methoxy-2-nitrophenyl)-1H-pyrrole.

Oxidation: 1-(5-chloro-4-hydroxy-2-nitrophenyl)-1H-pyrrole.

Substitution: 1-(5-substituted-4-methoxy-2-nitrophenyl)-1H-pyrrole (depending on the nucleophile used).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

1-(5-chloro-4-methoxy-2-nitrophenyl)-1H-pyrrole serves as a crucial building block in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable for creating more complex molecules. The compound can undergo several reactions, including:

- Reduction : The nitro group can be reduced to an amino group, yielding derivatives that may possess enhanced biological activity.

- Oxidation : The methoxy group can be oxidized to a hydroxyl group, potentially altering the compound's solubility and reactivity.

- Substitution : The chloro group can be replaced with other nucleophiles (e.g., amines or thiols), facilitating the development of new compounds with diverse functionalities.

Antimicrobial and Anticancer Research

Research has indicated that 1-(5-chloro-4-methoxy-2-nitrophenyl)-1H-pyrrole exhibits promising biological activities. It has been investigated for its potential antimicrobial and anticancer properties. Studies suggest that the compound can interact with specific molecular targets within cells, modulating their activity and leading to various biological effects. The nitro group may undergo bioreduction, forming reactive intermediates that could contribute to its biological efficacy .

Drug Development

The compound is explored in medicinal chemistry for its potential use in drug development. Its structural features make it suitable for designing novel therapeutic agents aimed at treating various diseases. The ability to modify functional groups on the pyrrole ring allows researchers to optimize pharmacological properties such as potency, selectivity, and bioavailability .

Case Studies

Several studies have highlighted the effectiveness of derivatives of 1-(5-chloro-4-methoxy-2-nitrophenyl)-1H-pyrrole:

- Antioxidant Activity : A series of derivatives were synthesized and tested for antioxidant properties. Some compounds demonstrated significantly higher antioxidant activity than ascorbic acid, indicating potential applications in health supplements or pharmaceuticals aimed at oxidative stress-related conditions .

- Antibacterial Activity : Research focusing on pyrrole derivatives has shown that halogen substitutions at specific positions enhance antibacterial efficacy against resistant strains of bacteria like MRSA. This suggests that 1-(5-chloro-4-methoxy-2-nitrophenyl)-1H-pyrrole could be a lead compound for developing new antibacterial agents .

Industrial Applications

In industrial contexts, 1-(5-chloro-4-methoxy-2-nitrophenyl)-1H-pyrrole is utilized in producing specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations requiring specific chemical characteristics, such as stability under varying conditions or reactivity profiles suitable for industrial processes .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Undergoes reduction, oxidation, and substitution reactions |

| Biological Research | Antimicrobial and anticancer studies | Interacts with molecular targets; shows potential efficacy |

| Medicinal Chemistry | Drug development | Derivatives show high antioxidant and antibacterial activity |

| Industrial Chemistry | Production of specialty chemicals | Used in formulations requiring specific chemical properties |

Wirkmechanismus

The mechanism of action of 1-(5-chloro-4-methoxy-2-nitrophenyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table compares key physicochemical parameters of the target compound with structurally related pyrrole derivatives:

*Estimated based on additive contributions of substituents (Cl: +0.71, OCH₃: -0.02, NO₂: +0.85).

Key Observations:

Metabolic Stability

- Substituted pyrroles like 2-acetyl-1-pyrroline are metabolized via pathways influenced by substituent polarity . The target compound’s moderate LogP (~3.2) may balance metabolic stability and bioavailability compared to highly lipophilic analogues (e.g., LogP 3.87 in ).

Biologische Aktivität

1-(5-Chloro-4-methoxy-2-nitrophenyl)-1H-pyrrole is a synthetic organic compound belonging to the pyrrole class, characterized by its unique structure featuring a pyrrole ring substituted with a 5-chloro-4-methoxy-2-nitrophenyl group. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C₁₁H₉ClN₂O₃

- Molecular Mass : 252.65 g/mol

- CAS Registry Number : 1246738-32-8

The biological activity of 1-(5-chloro-4-methoxy-2-nitrophenyl)-1H-pyrrole is thought to involve interactions with specific molecular targets, such as enzymes and receptors. The presence of halogen and nitro substituents enhances its reactivity, potentially allowing it to bind effectively to penicillin-binding proteins and other targets involved in critical cellular processes.

Antimicrobial Activity

Research indicates that compounds similar to 1-(5-chloro-4-methoxy-2-nitrophenyl)-1H-pyrrole exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have been shown to be effective against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.125 μg/mL against certain pathogens .

Anticancer Properties

The compound's potential as an anticancer agent is supported by studies demonstrating its ability to inhibit tumor cell growth. For example, pyrrole derivatives have been tested for their effects on cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in various cancer types .

Case Studies

- Study on Antibacterial Activity :

- Antitumor Activity Evaluation :

Data Table: Biological Activity Summary

Q & A

Q. What are the established synthetic routes for 1-(5-chloro-4-methoxy-2-nitrophenyl)-1H-pyrrole, and how can reaction conditions be optimized?

The compound is typically synthesized via heterocyclic coupling reactions. A common approach involves:

- Mannich reaction : Substituted pyrroles can be functionalized with nitro and methoxy groups via electrophilic aromatic substitution under acidic conditions .

- Multi-step synthesis : As described in , chlorinated nitroarenes are coupled with pyrrole derivatives using xylene reflux and chloranil as an oxidizing agent. Optimization includes adjusting reaction time (25–30 hours) and purification via recrystallization from methanol .

Q. Key parameters for optimization :

| Variable | Impact | Reference |

|---|---|---|

| Solvent (xylene) | Affects reaction rate and purity | |

| Oxidizing agent (chloranil) | Determines nitro-group stability | |

| Temperature (reflux) | Influences yield and side reactions |

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

- FT-IR spectroscopy : Look for characteristic peaks:

- N–O stretch (1520–1350 cm⁻¹) for nitro groups .

- C–O–C stretch (1250–1050 cm⁻¹) for methoxy substituents .

- HPLC/MS : Use reverse-phase C18 columns with methanol/water gradients to assess purity (>95%) and molecular ion peaks .

- X-ray crystallography : Resolve ambiguities in substituent positioning, especially for nitro-group orientation .

Common pitfalls : Overlapping signals in ¹H NMR due to aromatic protons; use deuterated DMSO for better resolution .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and electronic properties of this compound?

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect reduces pyrrole’s aromaticity, increasing reactivity at the 3-position .

- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) can model intermediates and transition states, reducing trial-and-error in synthesis .

Case study : highlights ICReDD’s quantum chemical calculations to optimize reaction pathways, shortening development time by 40% .

Q. How do contradictory spectroscopic data arise in characterizing this compound, and how can they be resolved?

Contradictions often stem from:

- Tautomerism : The nitro group may adopt different resonance forms, altering FT-IR and NMR spectra .

- Solvent effects : Polar solvents (e.g., DMSO) stabilize charge-separated intermediates, shifting UV-Vis absorption maxima .

Q. Resolution strategies :

- Use multiple techniques (e.g., cross-validate NMR with X-ray data) .

- Compare experimental data with computational predictions (e.g., simulated IR spectra via Gaussian) .

Q. What methodologies are effective for studying the compound’s stability under varying pH and temperature conditions?

- Forced degradation studies :

- Acidic/alkaline hydrolysis : Monitor decomposition via HPLC at 25–80°C .

- Photostability : Expose to UV light (320–400 nm) and track nitro-group reduction using TLC .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life. For example, methoxy groups enhance thermal stability compared to hydroxyl analogs .

Q. How can substituent effects on biological activity be systematically evaluated?

- SAR studies : Synthesize analogs (e.g., replacing Cl with F or NO₂ with CN) and test against target enzymes/receptors.

- In silico docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., cytochrome P450) .

Example : notes that chloro and nitro substituents enhance binding to kinase targets due to hydrophobic and electron-deficient motifs .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

- High-speed countercurrent chromatography (HSCCC) : Effective for nitroaromatic compounds due to polarity gradients .

- Membrane filtration : Nanofiltration (MWCO 200–300 Da) removes low-MW byproducts .

Q. Performance comparison :

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| HSCCC | 98.5 | 85 |

| Recrystallization | 95.2 | 72 |

Q. How can researchers address discrepancies in reported synthetic yields for this compound?

Discrepancies often arise from:

- Impurity profiles : Unoptimized recrystallization solvents (e.g., methanol vs. ethanol) .

- Catalyst trace amounts : Residual Pd/C in coupling reactions may inflate yields .

Q. Best practices :

- Report yields with purity-adjusted values (e.g., isolated yield × purity).

- Use internal standards (e.g., deuterated analogs) for quantitative NMR validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.